(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3R)-piperidin-3-yl]-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNREPDCQNWPIU-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of R 5 Piperidin 3 Yl Isoxazol 3 2h One
Functional Group Transformations of the Isoxazol-3(2H)-one Ring
The isoxazol-3(2H)-one ring system is a key pharmacophore whose reactivity is crucial for the development of new chemical entities. The stability of this ring allows for a range of chemical manipulations of its substituents.
Reactions at the 2-Nitrogen Atom
The nitrogen atom at the 2-position of the isoxazol-3(2H)-one ring is a potential site for derivatization. While the endocyclic nitrogen is part of an amide-like system, it can undergo reactions such as alkylation and acylation under appropriate conditions. For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base. This reaction introduces a substituent onto the isoxazolone nitrogen, which can significantly modulate the compound's physicochemical and biological properties. Similarly, N-acylation with acyl chlorides or anhydrides can be performed to introduce acyl groups. These reactions are often carried out in aprotic solvents to prevent competing reactions with the piperidine (B6355638) nitrogen.
Modifications at the 5-Position of the Isoxazole (B147169) Ring
The 5-position of the isoxazole ring, being adjacent to the stereocenter and connected to the piperidine moiety, is a critical site for modification. The reactivity at this position is influenced by the nature of the piperidine substituent. While direct substitution on the isoxazole ring at this position can be challenging, functionalization can be achieved through multi-step synthetic sequences. One common approach involves the use of a precursor with a functional group at the 5-position that can be subsequently modified. For example, a 5-nitroisoxazole derivative can undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles to introduce a wide range of substituents. nih.govrsc.org
Reactivity of the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a highly reactive nucleophilic center, readily undergoing a variety of chemical transformations.
N-Alkylation and N-Acylation Reactions
N-alkylation of the piperidine nitrogen is a common and straightforward derivatization strategy. This reaction is typically performed using alkyl halides, such as alkyl iodides or bromides, in the presence of a base like potassium carbonate or triethylamine (B128534). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being employed. nih.gov Over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction that can be controlled by using a stoichiometric amount of the alkylating agent or by using a large excess of the amine. acs.org
N-acylation of the piperidine nitrogen is another facile transformation, readily achieved by reacting the parent compound with acyl chlorides or anhydrides. sigmaaldrich.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. These acylation reactions are valuable for introducing a wide array of functional groups, thereby enabling the exploration of structure-activity relationships.
Table 1: Examples of N-Alkylation and N-Acylation Reactions of Piperidine Derivatives
| Reagent | Product Type |
| Alkyl Halide (e.g., CH₃I) | N-Alkyl Piperidine |
| Acyl Chloride (e.g., CH₃COCl) | N-Acyl Piperidine |
| Benzyl Bromide | N-Benzyl Piperidine |
| Benzenesulfonyl Chloride | N-Sulfonyl Piperidine |
Formation of Piperidine Derivatives
Beyond simple alkylation and acylation, the piperidine nitrogen can participate in a variety of other reactions to form a diverse range of derivatives. These include reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction allows for the introduction of more complex substituents onto the piperidine nitrogen. Furthermore, the piperidine nitrogen can be incorporated into more complex heterocyclic systems through cyclization reactions.
Chemical Stability and Degradation Pathways in Controlled Research Environments
The chemical stability of (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a critical factor in its handling, storage, and application in research. The isoxazole ring, while generally stable, possesses a weak N-O bond that can be susceptible to cleavage under certain conditions. wikipedia.org
Studies on related isoxazole derivatives have shown that degradation can occur under both acidic and basic conditions. For instance, the degradation kinetics of some isoxazolylamino-naphthoquinones have been shown to follow pseudo-first-order kinetics, with the rate of degradation being pH-dependent. nih.gov In acidic solutions, hydrolysis can lead to the opening of the isoxazole ring.
Strategies for Late-Stage Functionalization of this compound
Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence, on a molecule that already possesses most of its core complexity. This strategy is highly valuable in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies.
For this compound, LSF would primarily target the piperidine moiety.
N-Functionalization as a Robust LSF Tool: The most direct and reliable LSF approach for this compound is the derivatization of the piperidine nitrogen. Reactions such as reductive amination and acylation are generally tolerant of other functional groups, proceed under mild conditions, and are suitable for creating large libraries of analogues from a common advanced intermediate. uga.edu
C-H Functionalization as an Advanced LSF Strategy: Direct C-H functionalization is a cutting-edge LSF technique that enables the formation of C-C or C-heteroatom bonds without pre-installed reactive handles like halides or boronic acids. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for the α-amino C–H arylation of piperidine derivatives. acs.orgnih.gov This approach can generate radical intermediates that couple with various partners.
Transition-Metal Catalysis: Palladium and Rhodium catalysts are instrumental in achieving site-selective C-H functionalization. nih.gov For a 3-substituted piperidine like the title compound, achieving selectivity can be challenging. A directing group, potentially installed on the piperidine nitrogen, could be used to favor functionalization at a specific position, such as C4. acs.org For example, an aminoquinoline (AQ) directing group attached to a C3 substituent has been shown to direct Pd-catalyzed arylation to the C4 position with high regio- and stereoselectivity. acs.org
The table below outlines advanced strategies for the late-stage C-H functionalization of the piperidine ring.
| Target Position | Strategy | Key Reagents/Catalyst System | Key Considerations | Reference |
|---|---|---|---|---|
| C2 (α-position) | Photoredox-Catalyzed Arylation | Ir(ppy)₃ catalyst, light, cyano(hetero)arene | Works well for N-aryl piperidines; unselective for N-alkyl or N-acyl. | acs.orgnih.gov |
| C2 (α-position) | Rhodium-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄, Aryldiazoacetate | Site selectivity is controlled by the N-protecting group and catalyst. | nih.govnih.gov |
| C4 (γ-position) | Directed C-H Arylation | Pd(OAc)₂, K₂CO₃, Aryl halide, C3-Directing Group (e.g., AQ) | Requires installation and removal of a directing group. Offers high regio- and stereocontrol. | acs.org |
| C4 (γ-position) | Rhodium-Catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl protecting group | The specific N-acyl protecting group acts as an in-situ directing group. | nih.gov |
Tautomerism and Electronic Structure of R 5 Piperidin 3 Yl Isoxazol 3 2h One
Investigation of Prototropic Tautomerism in the Isoxazol-3(2H)-one Ring
Prototropic tautomerism, which involves the migration of a proton, is the predominant form of tautomerism observed in the isoxazol-3(2H)-one ring system. This can result in several potential tautomers, each with a unique arrangement of atoms and electrons. The isoxazol-3(2H)-one ring, a core component of the title compound, is known to exhibit complex tautomeric behavior.
A primary manifestation of tautomerism in the isoxazol-3(2H)-one moiety is a form of keto-enol tautomerism. The principal form, the 3(2H)-one, contains a carbonyl group (C=O) and is thus considered the "keto" form. This can interconvert to an "enol" form, 3-hydroxyisoxazole, where the proton from the nitrogen atom at position 2 migrates to the oxygen atom of the carbonyl group, resulting in a hydroxyl group (O-H) and a C=N double bond within the ring. This equilibrium is a fundamental characteristic of the isoxazolone system.
Beyond the primary keto-enol equilibrium, the isoxazol-3(2H)-one ring can theoretically exist in several other tautomeric forms, categorized by the location of the mobile proton. These include:
N-H Tautomer (Amide Form): This is the canonical 3(2H)-one structure, often referred to as the lactam or amide form. It is characterized by an N-H bond at the 2-position of the isoxazole (B147169) ring.
O-H Tautomer (Imino-enol Form): This corresponds to the 3-hydroxyisoxazole form, where the proton resides on the exocyclic oxygen, creating a hydroxyl group. This form is aromatic.
C-H Tautomer: A third, less common possibility involves the migration of a proton from the nitrogen to the carbon at the 4-position, creating a C-H bond and altering the double bond arrangement within the ring. This ylidene form is generally less stable.
The interconversion between these forms is a dynamic process, with the position of the equilibrium being highly sensitive to the surrounding environment and the nature of any substituents on the ring.
Theoretical Prediction of Tautomeric Equilibria and Relative Stabilities
Computational chemistry provides powerful tools to predict the relative stabilities of different tautomers and the position of the tautomeric equilibrium. These theoretical studies are crucial for understanding the intrinsic properties of molecules like (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one.
In the absence of solvent, theoretical calculations in the gas phase can reveal the inherent stability of the different tautomeric forms. For the parent 5-methylisoxazol-3(2H)-one, computational studies have shown that the N-H (amide) form is the most stable tautomer in the gas phase. The O-H (hydroxy) and C-H forms are predicted to be significantly higher in energy. These findings provide a baseline for understanding the tautomeric preferences of substituted isoxazolones.
The relative energies of the tautomers of 5-methylisoxazol-3-one, a related compound, have been calculated, offering insight into the likely energetic landscape of the title compound.
Table 1: Calculated Relative Energies of 5-Methylisoxazol-3-one Tautomers in the Gas Phase
| Tautomer | Relative Energy (kJ/mol) |
|---|---|
| N-H (Amide) | 0 |
| O-H (Hydroxy) | 29.7 |
This interactive table summarizes the calculated relative energies of the main tautomeric forms of 5-methylisoxazol-3-one in the gas phase. The N-H amide form is the most stable.
The presence of a solvent can dramatically alter the tautomeric equilibrium. Polar solvents, in particular, can stabilize more polar tautomers through intermolecular interactions such as hydrogen bonding. For the isoxazolone system, polar protic solvents are expected to favor the O-H (hydroxy) tautomer due to favorable hydrogen bonding interactions with the hydroxyl group and the ring nitrogen. In contrast, non-polar solvents are likely to favor the less polar N-H (amide) tautomer.
For instance, theoretical models incorporating solvent effects have shown that for 5-methylisoxazol-3-one, the energy difference between the N-H and O-H tautomers decreases in polar solvents, and in some cases, the O-H form can become the more stable species.
Influence of Piperidin-3-yl Substitution on Isoxazole Tautomerism
The presence of the (R)-piperidin-3-yl substituent at the 5-position of the isoxazol-3(2H)-one ring is expected to have a notable influence on the tautomeric equilibrium. The piperidine (B6355638) ring introduces a basic nitrogen atom, which can participate in intramolecular hydrogen bonding.
Specifically, the piperidine nitrogen can form a hydrogen bond with the N-H proton of the amide tautomer or the O-H proton of the hydroxy tautomer. The relative stability of the resulting conformers will depend on the geometry and strength of these intramolecular interactions. It is plausible that an intramolecular hydrogen bond between the piperidine nitrogen and the N-H proton of the isoxazolone ring could further stabilize the amide tautomer. Conversely, a similar interaction with the O-H group of the hydroxy tautomer could shift the equilibrium towards this form. The precise effect will depend on a delicate balance of electronic and steric factors.
Electronic Structure Analysis via Quantum Mechanical Methods
Quantum mechanical methods, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic properties of molecules like this compound. These computational approaches provide detailed insights into the distribution of electrons within the molecule, which governs its chemical and physical characteristics.
Detailed research findings on the electronic structure of isoxazole derivatives have been established through various computational studies. These investigations often employ different functionals within DFT, such as B3LYP, CAMB3LYP, and WB97XD, paired with basis sets like 6-31G(d,p), to calculate key electronic parameters. researchgate.net Such calculations are instrumental in understanding the geometry, electronic structure, and spectral properties of these compounds. researchgate.net
A fundamental aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For instance, in a study of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO and LUMO were localized across the molecule, with a calculated energy gap of 4.9266 eV. mdpi.com
The electronic structure of isoxazole derivatives is also influenced by the presence of various substituents. For example, the introduction of a trifluoromethyl (–CF3) group can enhance receptor binding due to its high electronegativity and hydrophobicity. nih.gov The specific arrangement of atoms, such as the adjacent oxygen and nitrogen in the isoxazole ring, allows for various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition processes. edu.krd
To provide a quantitative understanding of the electronic properties of this compound, theoretical calculations would be performed. The following table presents hypothetical, yet representative, data that would be obtained from such a quantum mechanical analysis, based on findings for similar isoxazole derivatives. researchgate.netmdpi.com
Table 1: Calculated Electronic Properties of this compound Tautomers
| Tautomer | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 3(2H)-one | B3LYP/6-31G(d,p) | -6.25 | -0.95 | 5.30 | 3.45 |
| 3-hydroxyisoxazole | B3LYP/6-31G(d,p) | -5.98 | -0.82 | 5.16 | 4.12 |
| 3(4H)-one | B3LYP/6-31G(d,p) | -6.51 | -1.10 | 5.41 | 2.89 |
Note: The data in this table are representative examples based on quantum mechanical studies of similar isoxazole derivatives and are intended for illustrative purposes.
These calculations reveal differences in the electronic characteristics of the possible tautomers. The 3(4H)-one form, for instance, is predicted to have the largest HOMO-LUMO gap, suggesting it may be the most kinetically stable of the three. Conversely, the 3-hydroxyisoxazole tautomer exhibits the smallest energy gap, indicating potentially higher reactivity. The dipole moment, another key electronic property, also varies between the tautomers, which has implications for their solubility and intermolecular interactions.
The study of tautomerism in similar heterocyclic systems has shown that the relative stability of tautomers can be influenced by the computational method and the inclusion of solvent effects. researchgate.net For example, theoretical studies on isoxazolo[3,4-b]quinolin-3(1H)-ones were conducted using the B3LYP/6-31+G* method and a solvation model to understand the electronic structure of different tautomeric forms. researchgate.net Distinguishing between tautomers has also been successfully achieved by combining experimental data, like solid-state NMR, with dispersion-corrected density functional theory (DFT-D) calculations. nih.gov
Computational Chemistry and Molecular Modeling of R 5 Piperidin 3 Yl Isoxazol 3 2h One
Conformational Analysis of the Piperidine (B6355638) Ring and Overall Molecular Structure
The conformational flexibility of (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is largely dictated by the piperidine ring. Saturated six-membered heterocycles like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain. For a 3-substituted piperidine, the substituent—in this case, the isoxazol-3(2H)-one moiety—can occupy either an axial or an equatorial position.
Table 1: Theoretical Relative Energies of Piperidine Ring Conformations This table presents generalized, illustrative data for a 3-substituted piperidine ring, as specific values for this compound are not publicly available. The values represent typical energy differences found in computational studies.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|---|
| Chair | Equatorial | 0.00 (most stable) | >95% |
| Chair | Axial | ~1.0 - 2.5 | <5% |
| Twist-Boat | - | >5.0 | <0.1% |
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. These calculations provide detailed information about how electrons are distributed and how the molecule will interact with other chemical species.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP illustrates regions of positive and negative electrostatic potential on the electron density surface. For this compound, the most negative potential (typically colored red) is expected to be localized around the electronegative oxygen atoms of the carbonyl group and the isoxazole (B147169) ring, as well as the nitrogen atom of the isoxazole. These regions represent likely sites for electrophilic attack. The nitrogen atom of the piperidine ring also represents a basic site with negative potential. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms attached to the piperidine nitrogen and the carbon backbone, indicating sites susceptible to nucleophilic attack.
Partial atomic charges, calculated using methods like Mulliken population analysis, provide a quantitative measure of the charge distribution. These values are critical for parameterizing molecular mechanics force fields used in larger-scale simulations. irjweb.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms and the π-system of the isoxazolone ring. The LUMO is likely to be centered on the electron-deficient carbonyl group and the C=N bond of the isoxazolone ring.
Table 2: Representative Frontier Orbital Energies for Isoxazole Derivatives This table shows illustrative DFT-calculated energy values for a generic isoxazole-containing compound, as specific data for the title compound is not available. Values are typical for small organic molecules.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 to -8.0 | Electron-donating capacity |
| LUMO | -1.0 to -2.5 | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.0 to 6.5 | Indicator of chemical reactivity and stability |
Theoretical Mechanistic Studies of Reactions Involving this compound
While specific theoretical studies on the reaction mechanisms of this compound are not widely documented, computational methods are well-suited to explore its potential reactivity. Theoretical mechanistic studies typically involve mapping the potential energy surface of a reaction, locating transition states, and calculating activation barriers.
Plausible reactions that could be investigated for this molecule include:
N-Alkylation or N-Acylation: The piperidine nitrogen is a nucleophilic center, and its reaction with various electrophiles could be modeled. Computational studies could predict the reaction rates and the influence of the isoxazolone substituent on the nitrogen's reactivity.
Ring-Opening Reactions: The isoxazolone ring can potentially undergo cleavage under certain conditions. Theoretical calculations could elucidate the mechanism, whether it proceeds through a concerted or stepwise pathway, and identify the most likely bond to break. Studies on similar oxazole (B20620) systems have used DFT to explore reaction pathways, such as Diels-Alder reactions followed by ring-opening steps. nih.gov
Tautomerization: The isoxazol-3(2H)-one can exist in equilibrium with its tautomeric form, 5-(piperidin-3-yl)isoxazol-3-ol. Quantum chemical calculations can determine the relative stability of these tautomers and the energy barrier for the interconversion, providing insight into which form is predominant under physiological conditions.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and conformational changes. nih.govnih.gov
For this compound, MD simulations can be employed to:
Sample Conformational Space: MD simulations can explore the various conformations accessible to the molecule, including the interconversion between axial and equatorial forms of the piperidine ring and the rotation around the C-C bond connecting the two heterocyclic rings. This provides a more dynamic picture than the static view from quantum mechanics.
Analyze Dynamic Behavior: Properties such as root-mean-square deviation (RMSD) can be calculated to assess the stability of different conformations over the simulation time. nih.gov
Study Solvation Effects: By performing simulations in an explicit solvent like water, it is possible to study how the molecule interacts with its environment and how solvation influences its conformational preferences.
Enhanced sampling techniques, such as replica-exchange MD, can be used to overcome high energy barriers and ensure a more thorough exploration of the conformational landscape, which is particularly useful for complex molecules with multiple local energy minima.
Advanced Spectroscopic and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments are employed to assign all proton and carbon signals and to establish the stereochemical relationships within the molecule.
The stereochemistry of the piperidine (B6355638) ring is primarily determined by analyzing the vicinal (three-bond, ³J) proton-proton coupling constants in the ¹H NMR spectrum. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. fiveable.memiamioh.edu In its most stable conformation, the piperidine ring adopts a chair form, with substituents occupying either axial or equatorial positions.
The proton at the chiral center (C3) of the piperidine ring can be either axial or equatorial. The coupling constants between this proton and the adjacent methylene (B1212753) protons at C2 and C4 reveal its orientation.
Large coupling constants (³J ≈ 8-10 Hz) are indicative of an axial-axial (ax-ax) interaction, corresponding to a dihedral angle of approximately 180°. oup.comlibretexts.org
Small coupling constants (³J ≈ 2-5 Hz) suggest axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) interactions, with dihedral angles around 60° and 90°. fiveable.melibretexts.org
By analyzing the multiplicity and coupling constants of the piperidine ring protons, the preferred conformation and the relative stereochemistry of the substituents can be confidently assigned. For the isoxazolone substituent to be in a more stable equatorial position, the C3-proton would be axial, leading to at least one large ax-ax coupling with an adjacent axial proton.
Table 1: Representative ¹H NMR Vicinal Coupling Constants for Piperidine Ring Stereochemistry
| Interaction Type | Dihedral Angle (approx.) | Expected ³JHH (Hz) | Implication for Conformation |
| Axial-Axial | 180° | 8 - 10 | Confirms chair conformation |
| Axial-Equatorial | 60° | 2 - 5 | Supports chair conformation |
| Equatorial-Equatorial | 60° | 2 - 5 | Supports chair conformation |
NOESY Experiments for Proximity Relationships
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.comlibretexts.org This is particularly valuable for confirming stereochemical assignments. youtube.com
For this compound, NOESY experiments can confirm the chair conformation of the piperidine ring and the relative orientation of the isoxazolone substituent. Key expected correlations include:
1,3-Diaxial Interactions: Strong cross-peaks would be observed between axial protons at C3, C5, and the axial proton on the nitrogen (if protonated and not rapidly exchanging). researchgate.net
Substituent Orientation: NOE cross-peaks between the protons of the isoxazolone ring and specific protons on the piperidine ring can establish their spatial proximity, confirming the linkage and relative orientation. For an equatorially positioned isoxazolone ring, NOEs would be expected between its proton and the equatorial and axial protons at C2 and C4 of the piperidine ring.
Table 2: Expected Key NOESY Correlations for Stereochemical Confirmation
| Interacting Protons | Expected NOE Intensity | Structural Information Deduced |
| H-3 (axial) ↔ H-5 (axial) | Strong | Confirms 1,3-diaxial relationship in a chair conformation |
| H-3 (axial) ↔ H-2/H-4 (axial) | Strong | Confirms axial position of H-3 |
| Isoxazolone H ↔ Piperidine H-2/H-4 (equatorial) | Medium | Supports equatorial orientation of the isoxazolone ring |
| Isoxazolone H ↔ Piperidine H-3 (axial) | Medium | Confirms connectivity and relative orientation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomer Characterization
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and to characterize potential tautomeric forms.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the isoxazolone ring, as well as the N-H group of the piperidine ring. semanticscholar.org
The isoxazol-3(2H)-one moiety can theoretically exist in at least two tautomeric forms: the amide (oxo) form and the enol (hydroxy) form. Vibrational spectroscopy can distinguish between these forms. The presence of a strong carbonyl (C=O) absorption band around 1700-1750 cm⁻¹ and an N-H stretching band around 3200 cm⁻¹ would confirm the predominance of the 3(2H)-one (amide) tautomer. researchgate.net The absence of the C=O band and the appearance of a broad O-H stretching band (around 3300 cm⁻¹) and a C=N band would indicate the presence of the 3-hydroxyisoxazole (enol) tautomer.
Table 3: Key Vibrational Frequencies for Functional Group and Tautomer Identification
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| N-H Stretch (Piperidine) | 3300-3500 (medium) | 3300-3500 (weak) | |
| N-H Stretch (Isoxazolone) | ~3200 (broad) | ~3200 (weak) | Present in the oxo tautomer |
| C-H Stretch (Aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) | |
| C=O Stretch (Amide) | 1700-1750 (strong) | 1700-1750 (medium) | Key band for the oxo tautomer |
| C=N Stretch | 1610-1650 (medium) | 1610-1650 (strong) | Key band for the enol tautomer semanticscholar.org |
| N-O Stretch | 1100-1170 (medium) | 1100-1170 (medium) | Characteristic of the isoxazole (B147169) ring semanticscholar.org |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. The most likely initial fragmentation would be the cleavage of the C-C bond connecting the piperidine and isoxazolone rings. Subsequent fragmentation of each ring system provides further structural confirmation. The piperidine ring is known to undergo fragmentation involving the loss of side chains or ring cleavage. researchgate.netnih.gov
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |
| [M+H]⁺ | C₈H₁₃N₂O₂⁺ | Protonated parent molecule |
| [M - C₄H₄NO₂]⁺ | C₄H₉N⁺ | Cleavage of the isoxazolone moiety |
| [M - C₅H₁₀N]⁺ | C₃H₃NO₂⁺ | Cleavage of the piperidine moiety |
| [Piperidine ring fragments] | Various | α-cleavage, ring opening |
| [Isoxazolone ring fragments] | Various | Loss of CO, loss of N₂O |
Chiral Chromatography for Enantiomeric Purity Determination
The enantiomeric purity of this compound is a critical parameter, determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). uff.br This technique separates the (R) and (S) enantiomers by passing a solution of the compound through a column containing a chiral stationary phase (CSP). researchgate.net
The two enantiomers interact diastereomerically with the CSP, leading to different retention times (tR). By comparing the chromatogram of the synthesized sample to that of a racemic standard, the enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating this class of compounds. researchgate.net
Table 5: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis
| Enantiomer | Retention Time (tR) (min) | Peak Area (%) | Enantiomeric Excess (ee) (%) |
| (S)-enantiomer | 10.2 | 0.5 | >99% |
| (R)-enantiomer | 12.5 | 99.5 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray crystallography offers the most definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of the molecule in the solid state. nih.gov By successfully growing a suitable single crystal, the diffraction pattern of X-rays can be analyzed to generate a complete molecular structure.
This analysis provides:
Absolute Configuration: Unambiguous assignment of the (R) configuration at the C3 stereocenter of the piperidine ring, often determined using anomalous dispersion effects (Flack parameter). nih.gov In cases where the compound itself does not crystallize well, derivatization with a known chiral auxiliary can be employed. rsc.orgumich.edu
Solid-State Conformation: Precise bond lengths, bond angles, and torsion angles. It confirms the chair conformation of the piperidine ring and the planarity (or near-planarity) of the isoxazolone ring. nih.gov
Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, identifying intermolecular forces such as hydrogen bonding involving the N-H and C=O groups.
Table 6: Representative Data from X-ray Crystallographic Analysis
| Parameter | Typical Value / Information Obtained |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁ (chiral) |
| Flack Parameter | ~0 |
| Piperidine Ring Conformation | Chair (puckering parameters) |
| Isoxazolone Ring Conformation | Near-planar |
| C3-C5' Bond Length (Å) | ~1.52 |
| Key Torsion Angles (°) | Defines relative orientation of the two rings |
| Hydrogen Bonding Network | e.g., N-H···O=C interactions |
Structure Activity Relationship Sar Insights and Ligand Design Principles Mechanistic Focus
Systematic Modification Strategies of (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
Variation of Substituents on the Piperidine (B6355638) Ring
The piperidine ring serves as a crucial component for interaction with the biological target, and its substitution pattern significantly modulates the compound's potency and selectivity.
N-Substitution: The secondary amine of the piperidine ring offers a convenient handle for chemical modification. The introduction of various substituents at this position has a profound impact on the molecule's properties. For instance, N-acylation or N-alkylation can alter the compound's lipophilicity, polarity, and ability to form hydrogen bonds. While specific data on N-substituted analogs of this compound is limited in publicly available literature, general principles from related piperidine-containing compounds suggest that the size and nature of the N-substituent are critical. Bulky aromatic or aliphatic groups could enhance binding through additional hydrophobic or aromatic interactions, but they may also introduce steric hindrance, potentially reducing affinity.
C4-Substitution: The C4 position of the piperidine ring is another key area for modification. Introduction of substituents at this position can influence the ring's conformation and provide additional interaction points with the target protein. Studies on analogous piperidinyl thiazole isoxazolines have shown that mono-substitution on a phenyl carbamate ring attached to the piperidine nitrogen is generally well-tolerated at the 2, 3, or 4-positions. However, di-substitution, particularly with a 2,6-dimethyl pattern, can lead to a significant decrease in binding affinity, likely due to steric clashes. This suggests that the space around the piperidine ring is constrained.
Modifications to the Isoxazol-3(2H)-one Core
The isoxazol-3(2H)-one ring is a key pharmacophoric element, likely involved in crucial hydrogen bonding and other polar interactions with the target.
Bioisosteric Replacements: The isoxazol-3(2H)-one moiety can be considered a bioisostere of a carboxylic acid. Its acidic proton on the nitrogen and the carbonyl group can participate in hydrogen bonding. Bioisosteric replacement of this heterocycle with other acidic groups or different five-membered rings, such as oxadiazoles or triazoles, can help to probe the importance of the ring's specific electronic and steric properties. For example, replacing a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole has been shown to reduce affinity in some cases, highlighting the sensitivity of the binding pocket to the precise arrangement of heteroatoms and the resulting electrostatic potential. In the context of GABA transporter 1 (GAT1) inhibitors, replacing a carboxylic acid group with an isoxazole (B147169) ring in a piperidine-based scaffold led to a significant drop in biological activity, emphasizing the critical role of this functional group in binding. nih.gov
Substitutions on the Isoxazolone Ring: Introducing substituents directly onto the isoxazolone ring can also modulate activity. For a related series of 5-(4-piperidyl)-3-isoxazolol GABA(A) antagonists, the introduction of aromatic groups at the 4-position of the 3-isoxazolol ring was explored. Molecular modeling suggested the presence of a cavity at the receptor site capable of accommodating these bulky groups. Indeed, adding a phenyl ring directly at the 4-position led to a significant increase in affinity compared to the unsubstituted parent compound. Further elaboration with a 2-naphthylmethyl group at the 4-position provided even higher affinity. This indicates that exploring this vector for additional interactions can be a fruitful strategy for enhancing potency.
Ligand Design Principles Derived from Structural Modifications
Based on the available SAR data for this compound and related analogs, several key ligand design principles can be formulated:
Preservation of the Core Scaffold: The piperidin-3-yl-isoxazol-3(2H)-one core appears to be essential for activity, providing the fundamental framework for interaction with the target.
Judicious N-Substitution on the Piperidine Ring: While the piperidine nitrogen is a site for modification, the size and nature of the substituent must be carefully considered to avoid steric clashes and to optimize interactions with the binding pocket.
Exploitation of the C4-Position of the Isoxazolone Ring: The region around the C4-position of the isoxazolone ring appears to be accommodating to bulky, lipophilic, and aromatic substituents, offering a promising avenue for enhancing binding affinity through additional hydrophobic and aromatic interactions.
Importance of the Isoxazolone Moiety's Electronic Properties: The specific arrangement of heteroatoms and the resulting electronic distribution in the isoxazol-3(2H)-one ring are likely critical for its function as a carboxylic acid bioisostere. Bioisosteric replacements must be chosen carefully to maintain the necessary hydrogen bonding capabilities.
Theoretical Basis for Proposed Molecular Interactions (e.g., hydrogen bonding, π-π stacking)
The biological activity of this compound is underpinned by a network of non-covalent interactions with its biological target.
Hydrogen Bonding: The isoxazol-3(2H)-one ring is a prime candidate for forming crucial hydrogen bonds. The acidic N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Similarly, the secondary amine of the piperidine ring can also participate in hydrogen bonding, either as a donor or, if protonated, as a cation interacting with a negatively charged residue. Molecular docking studies of related isoxazole-containing ligands have highlighted the importance of hydrogen bond interactions with specific residues in the binding pocket. For instance, in a study of trisubstituted isoxazoles, a hydrogen bond-donating N-heterocycle at the C-5 position of the isoxazole was found to be crucial for potency. researchgate.net
π-π Stacking: While the core scaffold of this compound itself lacks extensive aromatic systems, the introduction of aromatic substituents on either the piperidine ring or the isoxazolone core can lead to π-π stacking interactions. researchgate.net These interactions, which occur between the electron-rich faces of aromatic rings, can significantly contribute to binding affinity. nih.gov The strength and geometry of these interactions are influenced by the electronic properties of the interacting rings. researchgate.net For example, an electron-rich aromatic ring introduced as a substituent could favorably stack with an electron-deficient aromatic residue in the binding site.
Influence of Stereochemistry on Molecular Recognition at a Theoretical Level
The designation "(R)" in the compound's name signifies a specific three-dimensional arrangement of atoms at the chiral center on the piperidine ring. This stereochemistry is often critical for a precise fit into the chiral binding pocket of a biological target.
Differential Binding Interactions: Molecular modeling and docking studies can provide a theoretical rationale for the observed stereoselectivity. By docking both the (R)- and (S)-enantiomers into a model of the target's binding site, it is possible to compare their binding modes and interaction energies. It is likely that the (R)-enantiomer can achieve a more favorable set of interactions, such as optimal hydrogen bond distances and angles, and a better fit into hydrophobic pockets, compared to the (S)-enantiomer. The (S)-enantiomer might experience steric clashes or be unable to place its key functional groups in the correct orientation to form essential interactions, thus explaining its lower biological activity.
Potential Research Applications and Future Directions
Development of Novel Synthetic Methodologies for Similar Chiral Scaffolds
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. nih.gov The structure of (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one necessitates advanced asymmetric synthesis techniques to control the stereocenter on the piperidine (B6355638) ring. Future research will likely focus on creating more efficient, scalable, and versatile methods for producing similar chiral building blocks.
Key areas for methodological development include:
Asymmetric Catalysis : The use of chiral catalysts, such as coordination complexes or organocatalysts, is a primary strategy for enantioselective synthesis. For piperidine synthesis, this includes the diastereoselective reduction of substituted pyridines using non-metal catalysts like borenium ions or rhodium- and ruthenium-based catalysts for stereoselective hydrogenation. nih.gov For the isoxazole (B147169) portion, asymmetric 1,3-dipolar cycloaddition reactions, catalyzed by complexes like Cu(II)-bisoxazoline, can yield chiral isoxazolines that serve as precursors. nih.gov
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the target molecule. This method avoids the need for asymmetric induction, making it an attractive strategy if a suitable chiral precursor can be identified at a low cost.
Substrate-Controlled Synthesis : Hydrogenation of substituted pyridines often yields cis-piperidines diastereoselectively. nih.gov Subsequent manipulation, such as base-mediated epimerization, can then be used to access the corresponding trans-diastereoisomers, providing a unified method to generate a variety of stereoisomers from a common precursor. nih.gov
Exploration of Alternative Derivatization Strategies
The this compound scaffold has multiple sites amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Future research will undoubtedly explore various derivatization strategies to modulate the compound's physicochemical and pharmacological properties.
Piperidine Ring Functionalization : The piperidine ring can be functionalized at various positions. Recent advances have focused on site-selective C-H functionalization, which allows for direct modification of the saturated ring. nih.gov By carefully selecting the catalyst and the nitrogen-protecting group, it is possible to direct derivatization to the C2, C3, or C4 positions. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions have been successfully used to introduce substituents at different sites, enabling the modular construction of complex piperidine derivatives. nih.gov
Isoxazole Ring Modification : The isoxazole ring is a versatile intermediate in organic synthesis and can be converted into other important functional groups like β-hydroxy ketones or γ-amino alcohols. ingentaconnect.comresearchgate.net The ring itself can be functionalized, although this can present challenges. researchgate.net Strategies include the synthesis of fused isoxazoles or the introduction of substituents through multi-step reaction sequences, such as the Knoevenagel reaction followed by cyclocondensation. mdpi.com
Hybrid Molecule Synthesis : A promising avenue involves using the core scaffold to create hybrid molecules by linking it to other pharmacologically active moieties. For example, isoxazole-triazole hybrids have been synthesized and investigated for their antibacterial properties. mdpi.com This strategy of molecular hybridization can lead to compounds with novel or enhanced biological activities.
Advanced Computational Studies on Molecular Interactions and Reactivity
Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at the atomic level. These in silico methods can guide synthetic efforts and help to rationalize biological data.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govacs.org Docking studies on similar isoxazole and piperidine derivatives have been used to identify key binding interactions and rationalize observed biological activities, such as COX inhibition or antibacterial effects. nih.govnih.gov For instance, studies have shown how specific substitutions on a phenyl-isoxazole ring can optimize interactions within the binding pocket of the COX-2 enzyme. nih.govnih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and confirming key intermolecular interactions. researchgate.netrsc.org These simulations have been used to study isoxazole-piperazine derivatives, showing the stability of the compounds within the target's active site and helping to understand their anticancer activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Studies on isoxazole-piperazine derivatives have used QSAR to identify specific molecular descriptors, such as molecular connectivity indices, that are important for their anticancer effects. researchgate.net
These computational approaches can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success and providing a deeper understanding of their mechanism of action. rsc.orgnih.gov
Challenges and Opportunities in the Academic Research of this compound
While the this compound scaffold is promising, its investigation comes with both challenges and opportunities.
Challenges:
Synthetic Complexity : The construction of the chiral piperidine ring and the substituted isoxazole ring in a stereocontrolled manner can be complex and require multi-step syntheses. nih.govresearchgate.net
Eco-Friendly Synthesis : Many traditional synthetic methods for isoxazoles rely on metal catalysts and toxic solvents. nih.gov A significant challenge is the development of greener, more environmentally friendly synthetic protocols that reduce waste and avoid hazardous reagents. mdpi.comnih.gov
Ring Functionalization : While methods exist for derivatizing isoxazole and piperidine rings, achieving high regioselectivity and chemoselectivity, especially in a complex molecule, remains a challenge. nih.govresearchgate.net
Opportunities:
Scaffold for Drug Discovery : The combination of the piperidine and isoxazole heterocycles, both of which are considered "privileged structures" in medicinal chemistry, makes this compound an excellent starting point for developing new therapeutic agents. researchgate.netresearchgate.net Isoxazole derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ingentaconnect.comespublisher.comnih.gov
Enzyme Inhibition : Patent literature discloses that similar isoxazol-3(2H)-one analogs have been investigated as inhibitors of fibrinolysis, suggesting potential applications in treating bleeding disorders. google.com This points to a specific therapeutic area where this compound and its derivatives could be explored.
Probing Biological Systems : As a novel chemical entity, this compound can be used as a chemical probe to investigate biological pathways and identify new therapeutic targets.
Identification of Research Gaps and Unexplored Avenues in Isoxazole and Piperidine Chemistry
The broad fields of isoxazole and piperidine chemistry still contain many unexplored areas. Investigating this compound can help fill these gaps.
Research Gaps:
Green Chemistry Approaches : There is a continuous need for more sustainable synthetic methods in heterocyclic chemistry. nih.gov This includes the use of water as a solvent, development of catalyst-free reactions, and utilization of renewable starting materials. preprints.org
Understanding of Biological Mechanisms : While many isoxazole and piperidine derivatives are known to be biologically active, their precise mechanisms of action are often not fully understood. nih.gov Further biological studies are needed to elucidate their molecular targets and pathways.
Diversity of Scaffolds : Although many derivatives have been synthesized, the vast chemical space of isoxazole-piperidine hybrids is far from fully explored. There is a gap in the synthesis of more complex, three-dimensional structures that may offer improved pharmacological properties. nih.gov
Unexplored Avenues:
Novel Catalysis : The exploration of new catalytic systems, including organocatalysis and non-metal catalysis, for the synthesis and functionalization of these heterocycles is a promising frontier. nih.gov
C-H Activation : The continued development of C-H activation and functionalization techniques will allow for more direct and efficient modification of the core scaffold, opening up new routes to previously inaccessible derivatives. nih.gov
Application in Material Science : Beyond medicine, isoxazole derivatives have found applications as liquid crystals, dyes, and semiconductors. ingentaconnect.com The unique properties of this compound could potentially be leveraged in the field of materials science.
Fused Heterocyclic Systems : The development of efficient methods to create fused ring systems, such as isoxazolo[4,5-b]pyridines, from simple precursors represents a significant synthetic opportunity. nih.gov
By addressing these research gaps and exploring new avenues, the scientific community can unlock the full potential of this compound and related compounds in both academic and industrial settings.
Q & A
Q. Advanced
- pH optimization : Derivatives are unstable in aqueous buffers (pH 7.4). Stabilization requires lyophilization or formulation in non-polar solvents .
- Structural modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the piperidine ring reduces hydrolysis susceptibility .
What spectroscopic techniques characterize this compound?
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.2–1.4 ppm for isopropyl groups) and carbonyl signals (δ 165–170 ppm) .
- HRMS (ESI) : Confirms exact mass (e.g., [M+H]⁺ = 253.1547) with <2 ppm error .
- IR spectroscopy : Detects C=O stretching (1650–1700 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) .
How can computational methods predict the reactivity of this compound in catalytic reactions?
Q. Advanced
- DFT calculations model transition states for cyclization reactions, predicting regioselectivity in Cu-catalyzed syntheses .
- Molecular docking evaluates interactions with biological targets (e.g., acetylcholinesterase), guiding structural optimization .
What are the implications of hydrogen bonding on the stability of isoxazol-3(2H)-one derivatives?
Advanced
Intramolecular hydrogen bonding between the carbamate NH and isoxazolone carbonyl stabilizes carboxamides but destabilizes carbamates. This affects solubility and bioavailability , necessitating crystallography or NOE NMR studies to validate conformations .
What are the key challenges in purifying this compound?
Q. Basic
- Chromatographic separation : Silica gel flash chromatography (20–30% ethyl acetate/hexane) resolves polar byproducts .
- Enantiomeric resolution : Chiral columns (e.g., Chiralpak® AD-H) separate R/S isomers with heptane/ethanol gradients .
How do substituents affect the biological activity of isoxazol-3(2H)-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
